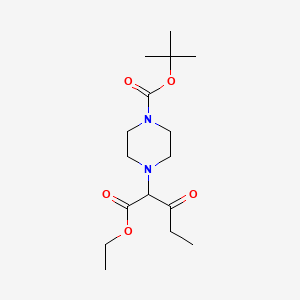
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride is a chemical compound with a complex structure that includes a phosphinic acid chloride group attached to a methylated benzene ring
Métodos De Preparación
The synthesis of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride typically involves the reaction of methyl-2,4,6-trimethylbenzene with a phosphinic acid chloride reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid chloride group to other functional groups.
Substitution: The compound can undergo substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride involves its interaction with molecular targets through its reactive phosphinic acid chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
Comparación Con Compuestos Similares
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride can be compared with other similar compounds such as:
Methyl-2,4,6-trimethylbenzenesulphonate: This compound has a sulphonate group instead of a phosphinic acid chloride group, leading to different reactivity and applications.
Methyl-2,4,6-trimethylbenzene: The parent compound without the phosphinic acid chloride group, used as a starting material in various syntheses. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
942474-14-8 |
|---|---|
Fórmula molecular |
C11H16ClOP |
Peso molecular |
230.67 g/mol |
Nombre IUPAC |
2-[[chloro(methyl)phosphoryl]methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-8-5-9(2)11(10(3)6-8)7-14(4,12)13/h5-6H,7H2,1-4H3 |
Clave InChI |
PXPGAVNXIGIMOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CP(=O)(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)


![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)


![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)


![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


